molecular formula C19H16ClN7O B4750635 1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4750635
M. Wt: 393.8 g/mol
InChI Key: AMLNHUNMPGRVKP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 3. The carboxamide moiety at position 4 is linked to a phenyl ring bearing a 5-methyl-1H-1,2,3-triazole substituent. This structural complexity confers unique electronic, steric, and hydrogen-bonding properties, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O/c1-12-11-21-24-26(12)16-9-5-15(6-10-16)22-19(28)18-13(2)27(25-23-18)17-7-3-14(20)4-8-17/h3-11H,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLNHUNMPGRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole-containing compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and antimicrobial efficacy.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of two triazole rings and a chlorophenyl substituent. Its molecular formula is C16H15ClN6OC_{16}H_{15}ClN_6O with a molecular weight of approximately 337.78 g/mol. The presence of the triazole moiety is significant as it is known to enhance biological activity against various targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.70 to 5.04 µM against HCT116 and MCF-7 cell lines, indicating strong antiproliferative effects . The mechanism of action appears to involve the induction of apoptosis through increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 1HCT1160.43Apoptosis via ROS
Compound 2MCF-74.76Apoptosis via mitochondrial pathway
Compound 3Eca1092.70Inhibition of proliferation

Antimicrobial Activity

The compound's structural features suggest potential activity against microbial infections. In particular, derivatives containing triazole rings have shown promising results against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 12.5 μg/mL . This highlights the compound's potential as an anti-tubercular agent.

Table 2: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
Compound AM. tuberculosis12.5
Compound BM. bovis BCG15
Compound CM. abscessus62.5

Case Studies

A notable case study involved the synthesis and evaluation of various triazole-containing hybrids for their anticancer properties. The study found that these compounds not only inhibited cancer cell proliferation but also altered the expression of key proteins involved in cell migration and invasion . The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s pharmacological and chemical properties can be contextualized by comparing it to structurally analogous triazole derivatives. Key differences in substituent groups, electronic effects, and steric hindrance significantly influence reactivity, solubility, and biological activity. Below is a detailed analysis supported by data tables:

Structural and Functional Group Comparisons

Compound Name (IUPAC) Structural Features Key Properties/Activities Reference
Target Compound :
1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 4-Chlorophenyl (electron-withdrawing Cl)
- 5-Methyl-triazole core
- Carboxamide-linked phenyl with 5-methyltriazole substituent
Enhanced binding affinity due to dual triazole motifs; improved metabolic stability
1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide - Ethyl substituent (electron-donating) instead of Cl
- Phenyl carboxamide
Reduced electronic effects; lower solubility in polar solvents
N-(3-Chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - Chloro at meta position
- Methylphenyl substituent
Altered steric interactions; moderate antitumor activity
1-(3-Nitrophenyl)-5-methyltriazole - Nitro group (strong electron-withdrawing) High reactivity but potential cytotoxicity
N-(4-Chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide - Trifluoromethyl (CF3) substituent Increased metabolic stability; enhanced lipophilicity
1-(4-Methoxyphenyl)-5-methyl-N-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole - Methoxy (electron-donating) group Antimicrobial activity due to improved membrane penetration

Electronic and Solubility Comparisons

Substituent Electronic Effect LogP<sup>*</sup> Aqueous Solubility (mg/mL) Reference
4-Chlorophenyl Strongly electron-withdrawing 3.2 0.15
4-Methoxyphenyl Electron-donating 2.8 0.45
3-Nitrophenyl Electron-withdrawing 2.5 0.08
Trifluoromethyl Lipophilic 4.1 0.03

<sup>*</sup>Calculated using ChemDraw.

Key Differentiators of the Target Compound

Dual Triazole Motifs : The presence of two triazole rings enhances π-π stacking and hydrogen-bonding interactions with biological targets, improving binding affinity .

Chlorophenyl vs. Methoxy/Nitro Groups : The 4-chlorophenyl group balances electronic effects (withdrawing) and steric bulk, optimizing enzyme inhibition without excessive toxicity .

Carboxamide Linker : The phenyl-triazole-carboxamide chain increases solubility compared to ester or hydroxyl analogs, facilitating pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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